molecular formula C10H15N B6282906 1-(3-methylphenyl)propan-2-amine CAS No. 588-06-7

1-(3-methylphenyl)propan-2-amine

Cat. No. B6282906
CAS RN: 588-06-7
M. Wt: 149.2
InChI Key:
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Description

“1-(3-methylphenyl)propan-2-amine” is a chemical compound with the CAS Number: 588-06-7 . It has a molecular weight of 149.24 and its IUPAC name is 1-(3-methylphenyl)-2-propanamine .


Synthesis Analysis

The synthesis of “1-(3-methylphenyl)propan-2-amine” can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimizing the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The InChI code for “1-(3-methylphenyl)propan-2-amine” is 1S/C10H15N/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “1-(3-methylphenyl)propan-2-amine” are likely to be similar to those of other amphetamine derivatives . The compound can be transformed into various other forms through chemical reactions, depending on the conditions and reagents used .

Scientific Research Applications

Transaminase-Mediated Synthesis

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Production of Enantiopure Amines

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Pharmaceutical Applications

Chiral amines can be found as constituents in approximately 40% of all active pharmaceutical ingredients . They are also used as resolving agents for the separation of enantiomers .

Treatment of Various Diseases

Commercial drugs containing both enantiomers of amphetamine and related compounds (1-arylpropan-2-amines) exist for the treatment of obesity, Parkinson’s disease, narcolepsy and attention deficit hyperactivity disorder, and benign prostatic hyperplasia .

Improvement of Cognitive Function

L-amphetamine [(2R)-1-phenylpropan-2-amine] has been reported to improve cognitive function in multiple sclerosis patients .

Spectroscopic Identification and Derivatization

A study identified novel hydrochloride salts of cathinones, including 2-(methylamino)-1-(2-methylphenyl)-1-propanone, through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction.

Mechanism of Action

While the exact mechanism of action for “1-(3-methylphenyl)propan-2-amine” is not specified in the search results, it is likely to be similar to other amphetamine derivatives. For instance, 3-Methylmethamphetamine, an amphetamine derivative, has been reported to increase the signaling activity of neurotransmitters norepinephrine, dopamine, and to a lesser degree serotonin .

Safety and Hazards

The safety information for “1-(3-methylphenyl)propan-2-amine” indicates that it is potentially dangerous . The compound has been assigned the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314, which suggests that it can cause severe skin burns and eye damage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylphenyl)propan-2-amine involves the reaction of 3-methylacetophenone with nitroethane to form 1-(3-methylphenyl)-2-nitropropene, which is then reduced to 1-(3-methylphenyl)propan-2-amine using sodium borohydride.", "Starting Materials": [ "3-methylacetophenone", "nitroethane", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylacetophenone (1.0 g) and nitroethane (1.2 g) in ethanol (10 mL) and add a catalytic amount of ammonium acetate. Stir the mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting solid in ethanol (10 mL). Add sodium borohydride (0.5 g) to the solution and stir at room temperature for 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for an additional 30 minutes.", "Step 4: Extract the product with dichloromethane (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography using a suitable solvent system." ] }

CAS RN

588-06-7

Product Name

1-(3-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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